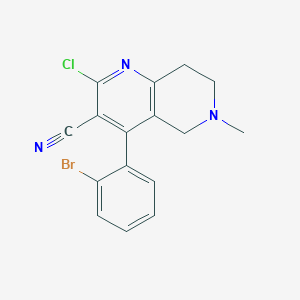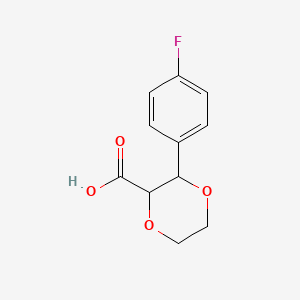
3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a dioxane ring, which in turn is connected to a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid typically involves the reaction of 4-fluorophenyl derivatives with dioxane intermediates under controlled conditions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the dioxane ring provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Fluorophenylboronic acid: This compound shares the fluorophenyl group but differs in its boronic acid functionality.
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar in having a fluorophenyl group, but with a pyridine ring instead of a dioxane ring.
Uniqueness: 3-(4-Fluorophenyl)-1,4-dioxane-2-carboxylic acid is unique due to its combination of a fluorophenyl group and a dioxane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H11FO4 |
|---|---|
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C11H11FO4/c12-8-3-1-7(2-4-8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14) |
Clé InChI |
LHYUQLRLUIVKFR-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C(O1)C2=CC=C(C=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B13026155.png)
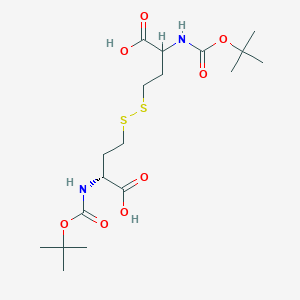
![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)
![4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026186.png)
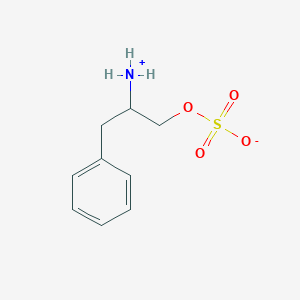
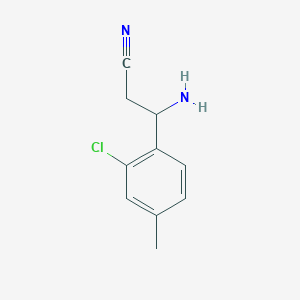
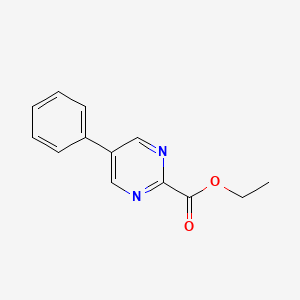
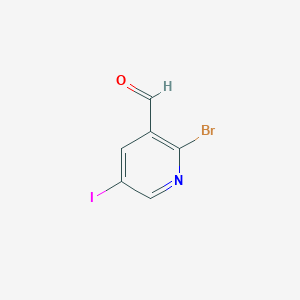

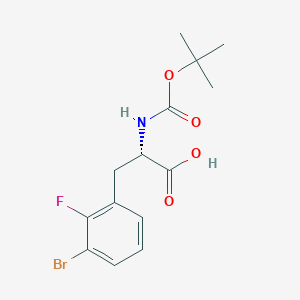
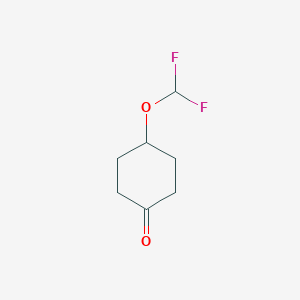
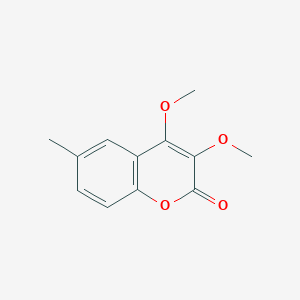
![1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)
